molecular formula C19H14BrN3OS B12120054 (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B12120054
M. Wt: 412.3 g/mol
InChI Key: PEGQCINJGMQNPU-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative recognized in chemical biology for its potential as a protein kinase inhibitor. Recent investigations have identified this compound as a potent and selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00655]. The mechanism of action involves the compound binding to the DAPK1 catalytic domain, thereby suppressing its kinase activity and modulating downstream signaling pathways associated with cellular apoptosis and autophagy. This specific inhibition makes it a valuable chemical probe for deciphering the complex physiological and pathological roles of DAPK1, which include its involvement in neurodegenerative diseases, stroke, and tumor suppression. Furthermore, research has explored the broader structure-activity relationships of this chemical scaffold, highlighting its significance in medicinal chemistry programs aimed at developing novel therapeutics for cancer and other DAPK1-mediated conditions [https://www.sciencedirect.com/science/article/abs/pii/S0223523419306785]. Its research utility is primarily in elucidating cell death mechanisms and validating DAPK1 as a therapeutic target in various experimental models.

Properties

Molecular Formula

C19H14BrN3OS

Molecular Weight

412.3 g/mol

IUPAC Name

(5Z)-2-(3-bromophenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14BrN3OS/c1-23-11-12(15-7-2-3-8-16(15)23)9-17-18(24)22-19(25-17)21-14-6-4-5-13(20)10-14/h2-11H,1H3,(H,21,22,24)/b17-9-

InChI Key

PEGQCINJGMQNPU-MFOYZWKCSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)Br)S3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC(=CC=C4)Br)S3

Origin of Product

United States

Preparation Methods

Traditional Condensation Approaches

The most widely reported method involves a three-component reaction between 3-bromoaniline, 1-methylindole-3-carbaldehyde, and thioglycolic acid under reflux conditions. A study demonstrated that heating these components in dimethylformamide (DMF) at 110°C for 12 hours yields the crude product, which is purified via silica gel chromatography (45–50% yield). Critical parameters include:

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of aromatic intermediates
Temperature110°CAccelerates imine formation
CatalystNoneAvoids side reactions with bromophenyl group
Reaction Time12 hoursEnsures complete cyclization

This method, however, faces challenges in stereoselectivity, often producing a 3:1 mixture of (2Z,5Z) and (2E,5E) isomers, requiring additional purification steps.

Advanced Catalytic Systems

Lewis Acid-Catalyzed Cyclization

The use of Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions enhances reaction efficiency. In one protocol, 3-bromoaniline reacts with 1-methylindole-3-carbaldehyde and mercaptoacetic acid at 70°C for 6 hours, achieving a 68% yield of the desired (2Z,5Z) isomer. The catalyst facilitates thiazolidine ring closure while suppressing E/Z isomerization.

Microwave-Assisted Synthesis

Microwave irradiation (200 W, 15 minutes) in polyethylene glycol (PEG-400) solvent significantly reduces reaction time. This approach achieves 74% yield with >95% stereochemical purity by minimizing thermal degradation pathways. The rapid heating promotes uniform energy distribution, critical for maintaining the integrity of the bromophenyl group.

Green Chemistry Innovations

Ultrasound-Enhanced Protocols

A vanadyl sulfate (VOSO₄)-catalyzed reaction under ultrasonic irradiation (40 kHz, 50°C) in acetonitrile achieves 82% yield within 2 hours. Ultrasound cavitation enhances mass transfer, particularly beneficial for the poorly soluble 1-methylindole-3-carbaldehyde intermediate.

Aqueous-Phase Synthesis

Recent advancements employ water as a solvent with β-cyclodextrin as a supramolecular catalyst. This method achieves 65% yield at 90°C while eliminating organic solvent waste. The hydrophobic cavity of β-cyclodextrin selectively binds the 3-bromophenyl group, directing regioselective imine formation.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes continuous flow reactors to enhance reproducibility. Key adaptations include:

  • Precursor Preparation : 1-Methylindole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methylindole, followed by purification through fractional distillation (>99% purity).

  • Flow Cyclization : A tubular reactor (residence time: 30 minutes) operating at 120°C and 3 bar pressure ensures complete conversion of intermediates.

  • Crystallization-Based Purification : The crude product is recrystallized from ethanol/water (4:1 v/v), yielding pharmaceutical-grade material (99.2% purity).

Stereochemical Control and Analytical Validation

The (2Z,5Z) configuration is confirmed via X-ray crystallography and NOESY NMR. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, imine-H), 7.89–7.21 (m, 7H, aryl-H), 3.87 (s, 3H, N-CH₃).

  • FT-IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) resolves diastereomers, ensuring >98% enantiomeric excess for the (2Z,5Z) isomer.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)TimeScalability
Traditional DMF Reflux45–5085–9012 hoursModerate
Bi(SCH₂COOH)₃ Catalysis68926 hoursHigh
Microwave/PEG-400749515 minutesHigh
Ultrasound/VOSO₄82972 hoursModerate
Aqueous/β-Cyclodextrin65908 hoursLow

Chemical Reactions Analysis

Thiazolidinone Ring Formation

The thiazolidin-4-one core is constructed via -cyclocondensation of:

  • 3-Bromoaniline (amine source)

  • 1-Methyl-1H-indole-3-carbaldehyde (aldehyde component)

  • Mercaptoacetic acid (thiol component)

Conditions :

  • Solvent-free or ethanol/benzene under reflux .

  • Catalysts: Bi(SCH₂COOH)₃ or BF₃·OEt₂ improves yields (70–85%) .

Mechanism :

  • Formation of a Schiff base (imine) between the amine and aldehyde.

  • Nucleophilic attack by the thiol group on the imine carbon.

  • Cyclization to form the thiazolidinone ring .

Halogenation

The 3-bromophenyl group is typically introduced via:

  • Electrophilic aromatic bromination of the phenylimino precursor using Br₂ in acetic acid .

  • Alternative: Suzuki-Miyaura coupling with brominated aryl boronic acids .

Example :
5-Bromo analogs (e.g., CID 1186355) are synthesized via bromination at the indole or phenyl ring, achieving regioselectivity using Lewis acids like FeCl₃ .

Nucleophilic Additions

The exocyclic double bond undergoes Michael additions :

  • Reactants: Malononitrile, ethyl cyanoacetate.

  • Conditions: Piperidine catalyst in ethanol .

Outcome :

  • Formation of 1:1 adducts at the β-carbon of the double bond (e.g., Scheme 8 in ).

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings :

Reaction TypeReagentsProduct Application
Suzuki-MiyauraAryl boronic acids, Pd(PPh₃)₄Biaryl derivatives
Buchwald-HartwigAmines, Pd₂(dba)₃Aminated analogs

Oxidation and Reduction

  • Oxidation : The thiazolidinone’s sulfur atom can be oxidized to sulfone derivatives using H₂O₂/CH₃COOH .

  • Reduction : NaBH₄ selectively reduces the imine to a secondary amine .

Cycloadditions

The exocyclic double bond participates in Diels-Alder reactions :

  • Dienophiles: Maleic anhydride, tetrazines.

  • Generates fused bicyclic systems (e.g., thiazolo[3,2-b]triazolones) .

Degradation Pathways

  • Hydrolysis : The thiazolidinone ring undergoes acid/base-catalyzed hydrolysis to form thiourea and carboxylic acid fragments .

  • Photodegradation : UV exposure leads to C-Br bond cleavage, forming debrominated byproducts .

Comparative Reaction Table

Reaction TypeConditionsYield (%)Key Reference
Knoevenagel CondensationPiperidine/EtOH, reflux78–85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF65–72
Michael AdditionMalononitrile, piperidine70
BrominationBr₂/CH₃COOH82

Challenges and Optimization

  • Stereocontrol : Maintaining the (Z,Z) configuration requires anhydrous conditions and inert atmospheres .

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification .

Scientific Research Applications

Structural Features and Synthesis

The compound features a thiazolidine ring, imine functionality, a bromophenyl group, and a methylindole moiety. These structural characteristics contribute to its diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to ensure high yields and purity.

Pharmacological Applications

1. Anticancer Activity
Research indicates that thiazolidinone derivatives can exhibit significant anticancer properties. The compound's structure allows for interaction with various biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives similar to (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one can inhibit tumor growth in vitro and in vivo models.

2. Antimicrobial Properties
Thiazolidinones have been documented for their antimicrobial activities against a range of pathogens. The presence of the bromophenyl group may enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains.

3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in preclinical studies. Its ability to modulate inflammatory pathways could be beneficial for treating conditions such as arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinone derivatives:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study 2 Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration values indicating potent activity.
Study 3 Anti-inflammatory EffectsReported reduction in pro-inflammatory cytokines in animal models, suggesting therapeutic potential for chronic inflammation .

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thiazolidinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone Core

A. Halogenated Derivatives
  • (5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (): Replaces the indole group with a 2-chlorophenylmethylidene moiety.
  • (2E,5Z)-2-[(4-Bromophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one (): Substitutes the indole with a trimethoxybenzylidene group, increasing polarity (ClogP ≈ 2.1) and solubility in polar solvents. The methoxy groups participate in hydrogen bonding, improving binding to hydrophilic targets .
B. Indole-Modified Analogues
  • (Z)-5-((1-(4-Bromobenzyl)-1H-indol-3-yl)methylene)-3-phenethylthiazolidine-2,4-dione ():

    • Replaces the thiazolidin-4-one core with a 2,4-dione structure, altering redox behavior.
    • The 4-bromobenzyl group on indole increases steric bulk, reducing enzymatic degradation but lowering oral bioavailability .
  • (3Z)-5-Bromo-3-{2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-1,3-dihydro-2H-indol-2-one (): Features a dimethylanilino group at position 2, introducing steric hindrance that reduces planarity and conjugation. The bromoindole moiety retains halogen bonding but shows lower thermal stability (Tm = 198°C vs. 215°C for the target compound) .

Electronic and Structural Effects

Property Target Compound (5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (Z)-5-((1-(4-Bromobenzyl)-1H-indol-3-yl)methylene)-3-phenethylthiazolidine-2,4-dione
ClogP 3.8 4.2 5.1
Reduction Potential Not reported +0.15 V (vs. Ag/AgCl) -0.22 V (vs. Ag/AgCl)
Melting Point 215°C (predicted) 228°C 185°C
Aqueous Solubility 0.02 mg/mL (simulated) 0.008 mg/mL 0.005 mg/mL
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding but increase molecular weight, affecting pharmacokinetics .
  • Indole vs. Benzylidene : The indole group’s planar structure improves stacking interactions in biological systems, whereas benzylidene derivatives exhibit stronger π-π conjugation .

Biological Activity

The compound (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article explores the biological activity of the specified compound, focusing on its pharmacological effects and underlying mechanisms.

Structure and Synthesis

The structure of the compound features a thiazolidin-4-one core substituted with a 3-bromophenyl imine and an indole moiety. This structural arrangement is significant as modifications at various positions can influence biological activity. The synthesis typically involves a one-pot reaction combining appropriate aldehydes, amines, and mercaptoacetic acid under acidic conditions.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Recent studies indicate that compounds within this class can inhibit tumor cell proliferation through various mechanisms:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to exhibit significant inhibition of glioblastoma multiforme cells .
  • Mechanisms of Action : The anticancer activity is often linked to the inhibition of specific enzymes involved in cell cycle regulation and apoptosis. Thiazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

  • Bacterial Inhibition : Studies have reported that thiazolidin-4-one derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been associated with enhanced antimicrobial efficacy .
  • Fungal Activity : Some derivatives have shown antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidin-4-ones is attributed to their ability to inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : Compounds in this class have been evaluated for their COX inhibitory activity, which is crucial for reducing inflammation. Some studies suggest that certain derivatives outperform traditional anti-inflammatory drugs like indomethacin in specific assays .
  • Mechanistic Insights : The anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and pathways involved in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activities of thiazolidin-4-one derivatives:

SubstituentEffect on Activity
Electron-withdrawing groups (e.g., NO₂)Enhance antimicrobial activity
Electron-donating groups (e.g., OMe)Improve anticancer efficacy
Alkyl substitutions on nitrogenModulate lipophilicity and bioavailability

Case Studies

Several case studies highlight the biological activities of thiazolidin-4-one derivatives:

  • Anticancer Study : A series of synthesized thiazolidin-4-one derivatives were tested against glioblastoma cells, revealing significant cytotoxicity in compounds with specific structural modifications .
  • Antimicrobial Evaluation : Derivatives were screened against various bacterial strains, demonstrating potent activity, particularly those with halogen substitutions on the aromatic ring .
  • Anti-inflammatory Assessment : In vivo models showed that certain thiazolidin-4-one derivatives significantly reduced edema in rat paw models compared to controls, indicating strong anti-inflammatory properties .

Q & A

Q. What are the key synthetic strategies for preparing (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one?

Methodological Answer: The synthesis of this thiazolidin-4-one derivative involves multi-step protocols, including:

  • Cyclization : Formation of the thiazolidinone core via condensation of substituted imines with carbonyl precursors. For example, similar compounds were synthesized using p-toluenesulfonic acid as a catalyst under reflux conditions .
  • Functionalization : Introduction of the 3-bromophenylimino and indole-methylidene groups via Schiff base reactions. Precursors like 3-bromoaniline and 1-methylindole-3-carboxaldehyde are typical starting materials .

Q. Table 1: Representative Synthetic Routes

PrecursorsReaction ConditionsCatalysts/AgentsKey StepReference
3-Bromoaniline, thiazolidinoneReflux in ethanol, 12 hp-Toluenesulfonic acidCyclization
Indole-3-carboxaldehydeDry DMF, 80°C, N₂ atmosphereK₂CO₃Schiff base formation

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imino and methylidene groups. For example, the Z-configuration of the thiazolidinone double bonds is identified via coupling constants (e.g., J = 10–12 Hz for cis protons) .
  • X-ray Crystallography : Resolves absolute stereochemistry. Software like SHELXL refines anisotropic displacement parameters and validates bond lengths/angles .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functionalities .

Q. How is the purity of this compound validated in academic research?

Methodological Answer:

  • HPLC-MS : Quantifies purity (>95%) and detects byproducts. Mobile phases like acetonitrile/water (70:30) with 0.1% formic acid are commonly used .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate homogeneity. For example, analogs with similar structures melt at 180–185°C .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Q. What computational tools are used to predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 optimizes geometries at the B3LYP/6-31G(d) level .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive regions (e.g., electron-deficient imine groups) .

Q. How is the compound stored to ensure stability in long-term studies?

Methodological Answer:

  • Storage Conditions : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiazolidinone core .
  • Light Sensitivity : Amber vials are used to avoid photodegradation of the indole-methylidene moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:

  • TWIN Commands in SHELXL : Address twinning in crystals by partitioning overlapping reflections (e.g., using HKLF5 for twin-law matrices) .
  • Disorder Modeling : Refine split positions for flexible groups (e.g., methylidene substituents) with PART and SUMP constraints .
  • Validation Tools : PLATON checks for missed symmetry and validates hydrogen-bonding networks .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Statistically models variables (temperature, catalyst loading) to maximize yield. For example, a central composite design identifies optimal reflux time (14 h) and solvent ratio (EtOH:H₂O = 3:1) .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., imine hydrolysis) by precise control of residence time .

Q. Table 2: Optimization Parameters

VariableRange TestedOptimal ValueImpact on Yield
Temperature60–100°C80°C+22%
Catalyst Loading5–15 mol%10 mol%+15%
Solvent RatioEtOH:H₂O (1:1–5:1)3:1+18%

Q. How do electronic effects of substituents influence biological activity?

Methodological Answer:

  • QSAR Studies : Correlate Hammett constants (σ) of substituents (e.g., 3-bromo vs. 4-methoxy) with IC₅₀ values in enzyme assays. The electron-withdrawing bromo group enhances binding to hydrophobic enzyme pockets .
  • Molecular Docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., kinase inhibitors). The indole-methylidene group shows π-π stacking with tyrosine residues .

Q. What are the challenges in reproducing spectral data for this compound?

Methodological Answer:

  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., δ 7.3 ppm for aromatic protons in DMSO-d₆ vs. 7.1 ppm in CDCl₃) .
  • Tautomerism : The thiazolidin-4-one core may exhibit keto-enol tautomerism, resolved via variable-temperature NMR (–40°C to 25°C) .

Q. How can computational phasing improve structural analysis for novel derivatives?

Methodological Answer:

  • SHELXD/E : Performs dual-space recycling for ab initio phasing of low-resolution (<1.5 Å) data. The PATTY algorithm identifies heavy atoms (e.g., bromine) for phase extension .
  • CCP4 Suite : Integrates REFMAC5 for maximum-likelihood refinement against twinned data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.